molecular formula C15H19NO3 B3317701 N-Cbz-nortropine CAS No. 96951-89-2

N-Cbz-nortropine

Cat. No.: B3317701
CAS No.: 96951-89-2
M. Wt: 261.32 g/mol
InChI Key: AXRYOOOSGBBQPJ-PBWFPOADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cbz-nortropine, also known as benzyl (1S,5R)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, is an organic compound with the molecular formula C15H19NO3. It is a derivative of nortropine, where the nitrogen atom is protected by a carbobenzyloxy (Cbz) group. This compound is commonly used in organic synthesis as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cbz-nortropine is typically synthesized through the reaction of nortropine with benzyl chloroformate under basic conditions. The reaction proceeds as follows:

    Reactants: Nortropine and benzyl chloroformate.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

    Procedure: Nortropine is dissolved in the solvent, and the base is added to the solution. Benzyl chloroformate is then added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is allowed to proceed for several hours, after which the product is isolated by extraction and purification techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors equipped with temperature control systems.

    Purification: Industrial purification methods such as recrystallization or large-scale chromatography.

    Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Cbz-nortropine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-Cbz-nortropinone.

    Reduction: Reduction reactions can remove the Cbz protecting group, yielding nortropine.

    Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: N-Cbz-nortropinone.

    Reduction: Nortropine.

    Substitution: Various esters or ethers depending on the substituent used.

Scientific Research Applications

N-Cbz-nortropine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-Cbz-nortropine involves its role as a protected intermediate in organic synthesis. The Cbz group protects the nitrogen atom during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.

Comparison with Similar Compounds

    N-Boc-nortropine: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

    N-Fmoc-nortropine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

    N-Alloc-nortropine: Features an allyloxycarbonyl (Alloc) protecting group.

Uniqueness: N-Cbz-nortropine is unique due to its specific protecting group, which offers distinct stability and reactivity profiles compared to other protecting groups. The Cbz group is particularly useful in reactions requiring mild deprotection conditions, making this compound a valuable intermediate in organic synthesis.

Properties

IUPAC Name

benzyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-14-8-12-6-7-13(9-14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14,17H,6-10H2/t12-,13+,14?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYOOOSGBBQPJ-PBWFPOADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Cbz-nortropine
Reactant of Route 2
Reactant of Route 2
N-Cbz-nortropine
Reactant of Route 3
Reactant of Route 3
N-Cbz-nortropine
Reactant of Route 4
Reactant of Route 4
N-Cbz-nortropine
Reactant of Route 5
Reactant of Route 5
N-Cbz-nortropine
Reactant of Route 6
N-Cbz-nortropine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.